KCC2 blocker 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role in Neuronal Function and Disorders
KCC2 is crucial in maintaining low intracellular Cl⁻ concentration in neurons, essential for hyperpolarizing inhibition mediated by GABAᴀ receptors. Deficits in KCC2 activity are linked to diseases associated with abnormal glutamate release. NMDA receptor activity leads to dephosphorylation of KCC2, resulting in its functional loss and a deficit in hyperpolarizing GABAergic inhibition. This suggests that targeting the downregulation of KCC2 has therapeutic potential in neurological disorders (Lee et al., 2011).
Impact on Epilepsy and Neural Excitability
Disruption of the KCC2 gene in mice results in frequent generalized seizures and early death, indicating KCC2's vital role in CNS excitability and inhibitory mechanisms in the brain. This underscores its significance in conditions like epilepsy (Woo et al., 2002).
Modulation by Calcium-Activated Protease Calpain
Calpain-mediated cleavage of KCC2 modulates GABAergic signaling. NMDA receptor activity and Ca²⁺ influx cause a reduction in KCC2 protein levels, affecting hyperpolarizing GABAergic responses. This pathway offers a potential target for modifying GABAergic signaling in various physiological and pathophysiological states (Puskarjov et al., 2012).
KCC2 in Neuropathic Pain
Nerve injury leads to KCC2 proteolysis, diminishing synaptic inhibition and contributing to chronic neuropathic pain. This indicates a potential therapeutic strategy in targeting calpain to restore KCC2 levels and synaptic inhibition in neuropathic pain conditions (Zhou et al., 2012).
Identification of KCC2 Inhibitors
A study identified molecules that affect KCC2 activity, including inhibitors that act in the submicromolar range without substantially affecting NKCC1 activity. This highlights the potential for developing specific KCC2 modulators for therapeutic applications (Delpire et al., 2009).
Therapeutic Strategy for CNS Disorders
Enhancing KCC2 activity may restore inhibition and normal function in pathological conditions involving impaired Cl⁻ transport, such as epilepsy, chronic pain, and other neurological disorders. The identification of KCC2 activators demonstrates its viability as a druggable target for CNS diseases (Gagnon et al., 2013).
Mecanismo De Acción
KCC2 blocker 1 is an orally active and selective K±Cl- cotransporter KCC2 blocker . The K±Cl- cotransporter KCC2 plays a crucial role in neuronal chloride regulation . In mature central neurons, KCC2 is responsible for the low intracellular Cl− concentration that forms the basis for hyperpolarizing GABA A receptor-mediated responses . By blocking KCC2, KCC2 blocker 1 could potentially alter these responses.
Direcciones Futuras
KCC2 has been highlighted as a promising therapeutic target for treating epilepsy . Strategies focusing on direct and indirect KCC2 modulation have proven effective in attenuating seizure severity and exhibiting anti-convulsant properties . Future directions regarding KCC2 blocker 1 may involve further investigation into its potential as a therapeutic agent, particularly in the context of epilepsy and other neurological disorders .
Propiedades
IUPAC Name |
benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZWVGQXNFWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KCC2 blocker 1 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.